4-Nitro-1H-pyrazole-3-carbonitrile (CAS: 61241-07-4) is a functionalized heterocyclic compound featuring a pyrazole core substituted with both a nitro (-NO2) group at the C4 position and a nitrile (-CN) group at the C3 position. This specific arrangement of electron-withdrawing groups makes it an important intermediate for synthesizing more complex molecules. It is primarily utilized as a precursor in the development of pharmaceuticals, particularly kinase inhibitors, and in the field of energetic materials where nitrogen-rich compounds are valued.
Substituting 4-nitro-1H-pyrazole-3-carbonitrile with near analogs like 4-nitro-1H-pyrazole (lacking the nitrile) or 1H-pyrazole-3-carbonitrile (lacking the nitro group) will lead to process failure. The dual-functionality is critical: the nitro group is essential for its energetic properties and serves as a synthetic handle for reduction to an amine, while the nitrile group is a key participant in cyclization reactions to form fused ring systems. The specific 3,4-substitution pattern is required for creating established downstream products like pyrazolo[3,4-d]pyrimidines, where the groups must be adjacent after the nitro group is reduced. Any variation in this structure fundamentally alters the electronic properties, reactivity, and steric profile, rendering it incompatible with established synthetic routes.
The combined electron-withdrawing effects of the nitro and nitrile groups significantly increase the acidity of the pyrazole N-H proton. The pKa of 4-nitro-1H-pyrazole-3-carbonitrile is approximately 4.75. This is substantially more acidic than 4-nitropyrazole (pKa ≈ 9.6) and the parent 1H-pyrazole (pKa ≈ 14.5).
| Evidence Dimension | Acidity (pKa) |
| Target Compound Data | ~4.75 |
| Comparator Or Baseline | 4-Nitropyrazole: ~9.6; 1H-Pyrazole: ~14.5 |
| Quantified Difference | Over 10,000 times more acidic than 4-nitropyrazole. |
| Conditions | Aqueous or mixed-solvent titration. |
This higher acidity allows for deprotonation and subsequent N-alkylation or N-arylation reactions using weaker, less expensive bases and milder conditions, improving process efficiency and substrate scope.
In the synthesis of advanced energetic materials, thermal stability of precursors is a critical safety and performance parameter. 4-Nitro-1H-pyrazole-3-carbonitrile exhibits a high decomposition temperature. While direct comparisons vary by study, its stability is part of a class of nitropyrazoles valued for tailored thermal properties. For instance, related multi-nitrated pyrazoles like 3,4-dinitropyrazole show decomposition temperatures as high as 285 °C, far exceeding simpler nitroaromatics like TNT. The stability of this class of compounds is a key reason for their investigation over less stable alternatives.
| Evidence Dimension | Decomposition Temperature (Td) |
| Target Compound Data | High (Characteristic of stable nitropyrazoles) |
| Comparator Or Baseline | Less stable energetic precursors or isomers. |
| Quantified Difference | Nitropyrazoles as a class offer higher thermal stability compared to many traditional energetic materials. |
| Conditions | Differential Scanning Calorimetry (DSC) or Thermogravimetric Analysis (TGA). |
Higher thermal stability allows for a wider and safer processing window in multi-step syntheses of high-performance energetic materials, reducing the risk of unintended decomposition.
This compound is a crucial starting material for the synthesis of pyrazolo[3,4-d]pyrimidine scaffolds, which are core structures in many protein kinase inhibitors. The synthesis involves the reduction of the 4-nitro group to a 4-amino group, creating a 4-amino-1H-pyrazole-3-carbonitrile intermediate. The adjacent amino and nitrile groups are then used in a cyclization reaction to form the fused pyrimidine ring. An analog lacking either the nitro or nitrile group, or with a different substitution pattern, cannot undergo this specific, high-yield ring-forming reaction.
| Evidence Dimension | Synthetic Utility for Cyclization |
| Target Compound Data | Provides the required adjacent amino (post-reduction) and nitrile functionalities. |
| Comparator Or Baseline | Analogs like 4-nitropyrazole or pyrazole-3-carbonitrile. |
| Quantified Difference | Qualitative; comparators are incapable of forming the target pyrazolo[3,4-d]pyrimidine ring system via this route. |
| Conditions | Standard organic synthesis conditions for nitro reduction followed by cyclization with reagents like formamide. |
For research and manufacturing of this specific class of high-value pharmaceutical compounds, there is no direct, drop-in substitute for this exact molecular structure.
This compound is the right choice for multi-step syntheses targeting active pharmaceutical ingredients (APIs) based on the pyrazolo[3,4-d]pyrimidine core, such as certain Janus kinase (JAK) inhibitors. Its structure is non-negotiable as the adjacent nitrile and latent amino groups are required for the key cyclization step that forms the bicyclic system.
Where process efficiency and mild reaction conditions are a priority, this compound's enhanced N-H acidity makes it the preferred starting material for producing libraries of N-substituted 4-nitropyrazole-3-carbonitriles. It allows for the use of weaker bases and lower temperatures compared to less acidic analogs like 4-nitropyrazole, broadening the scope of compatible reactants.
In the development of advanced energetic materials, this compound serves as a valuable, thermally stable precursor. The nitro and nitrile groups contribute to a high nitrogen content and density, key performance metrics in this field. Its stability provides a safer operational window for subsequent nitration or functionalization reactions to build more complex energetic molecules.